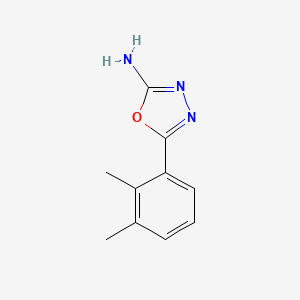

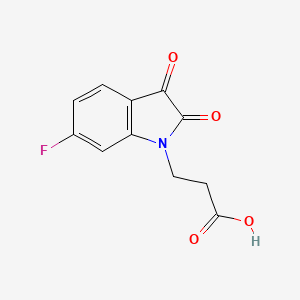

![molecular formula C7H13NO B1287013 2-氮杂双环[2.2.1]庚-3-基甲醇 CAS No. 347381-85-5](/img/structure/B1287013.png)

2-氮杂双环[2.2.1]庚-3-基甲醇

描述

2-Azabicyclo[2.2.1]hept-3-ylmethanol is a compound that is part of a class of azabicyclic structures which are of interest in the field of organic chemistry and drug discovery due to their complex molecular architecture and potential biological activity. Although the provided papers do not directly discuss 2-Azabicyclo[2.2.1]hept-3-ylmethanol, they do provide insights into similar azabicyclic compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of azabicyclic compounds is a topic of significant interest. For instance, a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes has been developed, utilizing common chemicals such as benzaldehyde, allylamine, and cinnamic acid through intramolecular [2+2]-photochemical cyclization . Additionally, a diastereoselective intramolecular aziridination reaction has been employed to synthesize 2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl carboxylates, which are structurally and stereochemically diverse . These methods highlight the advanced techniques used to construct azabicyclic frameworks that could be relevant to the synthesis of 2-Azabicyclo[2.2.1]hept-3-ylmethanol.

Molecular Structure Analysis

The molecular structure of azabicyclic compounds is characterized by their three-dimensional conformation and the presence of multiple ring systems. The stereochemistry of these compounds is crucial, as demonstrated by the selective synthesis of 2-azabicyclo[3.2.0]hept-2-enes, where the chemoselectivity is influenced by the substituent pattern of the substrates . Moreover, the regioselectivity in the ruthenium-catalyzed metathesis reaction of 2-azabicyclo[2.2.1]-hept-5-en-3-one with allyltrimethylsilane has been improved, indicating the importance of controlling stereochemical outcomes in these reactions .

Chemical Reactions Analysis

Azabicyclic compounds undergo various chemical reactions that are essential for their functionalization and application in drug discovery. For example, ruthenium-catalyzed nucleophilic ring-opening reactions of a 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols have been investigated, showing the formation of regio- and stereoisomers depending on the catalyst used . Additionally, cycloaddition reactions of p-nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate have yielded novel polycyclic azetidinone structures, demonstrating the versatility of azabicyclic compounds in forming complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclic compounds are influenced by their molecular structure and the functional groups present. While the papers provided do not directly discuss the properties of 2-Azabicyclo[2.2.1]hept-3-ylmethanol, the studies on similar compounds suggest that factors such as stereochemistry, ring strain, and substituents play a significant role in determining properties like solubility, boiling point, and reactivity. These properties are critical when considering the compound's potential use in pharmaceutical applications.

科学研究应用

神经兴奋剂合成

- 研究应用: 该化合物用于合成神经兴奋剂,如α-海藻酸和 3-(羧甲基)吡咯烷-2,4-二羧酸。这些物质在神经科学研究中具有重要意义,因为它们对神经元具有兴奋性 (Hodgson, Hachisu, & Andrews, 2005).

药物候选物中的多功能合成子

- 研究应用: 2-氮杂双环[2.2.1]庚-5-烯-3-酮的对映异构体(一种相关化合物)在各种候选药物的合成中充当多功能合成子。生物催化方法用于合成这些对映异构体,突出了它们在药物研究中的重要性 (Holt-Tiffin, 2009).

有机合成中的环加成反应

- 研究应用: 该化合物的衍生物用于与苯叠氮的环加成反应,得到各种区域选择性产物。此过程在有机合成领域至关重要,特别是对于构建复杂的分子结构 (Malpass, Belkacemi, Griffith, & Robertson, 2002).

抗菌剂和 β-内酰胺酶抑制剂

- 研究应用: 6-氮杂双环[3.2.0]庚-2-烯(一种相关结构)的某些衍生物已显示出作为抗菌剂和 β-内酰胺酶抑制剂的潜力。此应用在新抗菌疗法开发中具有重要意义 (Singh & Cooper, 1994).

毒蕈碱受体配体

- 研究应用: 氮杂环取代基(包括外氮杂环[2.2.1]庚-3-基取代基)已被发现可有效开发毒蕈碱受体配体。这些化合物在治疗阿尔茨海默病中具有潜在应用 (Jenkins 等人,1992).

杂环类似物的合成

- 研究应用: 已探索上述化合物的衍生物 7-氮杂双环[2.2.1]庚-2-基自由基的合成和反应性,用于合成具有镇痛特性的生物碱艾巴替丁的杂环类似物 (Gómez-Sánchez, Soriano, & Marco-Contelles, 2008).

有机合成中的催化应用

- 研究应用: 该化合物及其衍生物已用于钌催化的复分解反应中,展示了其在有机合成中催化应用中的用途 (Ishikura, Hasunuma, & Saijo, 2004).

安全和危害

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

作用机制

Target of Action

It’s known that this compound can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Mode of Action

The mode of action of 2-Azabicyclo[2.2.1]hept-3-ylmethanol involves its interaction with various electrophilic reagents . For instance, the amide reacted with m-chloroperoxybenzoic acid (MCPBA) to give the epoxide as the major product .

Biochemical Pathways

The compound is involved in the synthesis of oxygenated 2-azabicyclo[221]heptanes , which suggests it may play a role in the formation of these bicyclic structures.

Result of Action

The compound’s reaction with various electrophilic reagents to give addition products suggests it may play a role in the formation of a range of polyfunctionalised bicyclic systems .

属性

IUPAC Name |

2-azabicyclo[2.2.1]heptan-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-4-7-5-1-2-6(3-5)8-7/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGOIZORGVFPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (1R,3S,4S)-2-Azabicyclo[2.2.1]hept-3-ylmethanol in the development of new catalytic systems?

A: (1R,3S,4S)-2-Azabicyclo[2.2.1]hept-3-ylmethanol serves as a crucial starting material for synthesizing chiral AMPP ligands. [] These ligands exhibit promising enantioselectivity in rhodium-catalyzed asymmetric hydrogenation reactions, a fundamental process in the production of chiral compounds. [] The ability to control the chirality of molecules is paramount in pharmaceutical development, as enantiomers (mirror image molecules) can possess vastly different biological activities.

Q2: How does the structure of (1R,3S,4S)-2-Azabicyclo[2.2.1]hept-3-ylmethanol contribute to the properties of the resulting AMPP ligands?

A: The rigid bicyclic structure of (1R,3S,4S)-2-Azabicyclo[2.2.1]hept-3-ylmethanol and the presence of both nitrogen and oxygen atoms within its framework are key. These structural features allow for the controlled introduction of different phosphine groups during the synthesis of AMPP ligands. The specific arrangement of these phosphine groups, dictated by the starting material's structure, ultimately influences the steric environment around the metal center in the catalyst. This steric control plays a vital role in achieving high enantioselectivity during asymmetric hydrogenation reactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

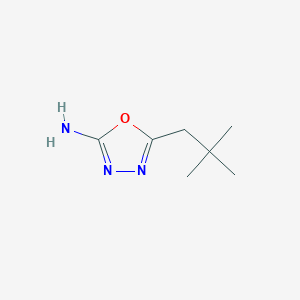

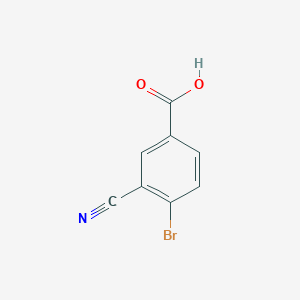

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)